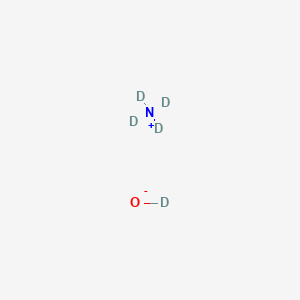![molecular formula C7H8Cl2Ru B13818985 (Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)](/img/structure/B13818985.png)
(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(ii) polymer: is an organometallic compound that features a ruthenium center coordinated to a bicyclo[2.2.1]hepta-2,5-diene ligand and two chlorine atoms. This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(ii) polymer typically involves the reaction of ruthenium trichloride with bicyclo[2.2.1]hepta-2,5-diene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is often automated to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: (Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(ii) polymer undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state ruthenium species.
Substitution: The chlorine ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions are typically carried out in the presence of a base such as triethylamine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(iii) or ruthenium(iv) complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .
Scientific Research Applications
Chemistry: In chemistry, (bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(ii) polymer is used as a catalyst in various organic reactions, including hydrogenation, hydrosilylation, and polymerization .
Biology and Medicine: It is being studied for its potential use in drug delivery systems and as an anticancer agent .
Industry: In industry, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties make it valuable for processes that require high efficiency and selectivity .
Mechanism of Action
The mechanism by which (bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(ii) polymer exerts its effects involves the coordination of the ruthenium center to various substrates. This coordination activates the substrates, making them more reactive and facilitating the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
- Dichloro(1,5-cyclooctadiene)ruthenium(ii) polymer
- Dichloro(p-cymene)ruthenium(ii) dimer
- Hexacarbonyldi(chloro)dichlorodiruthenium(ii)
Uniqueness: (Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(ii) polymer is unique due to its specific ligand structure, which imparts distinct catalytic properties. Compared to similar compounds, it offers different reactivity and selectivity profiles, making it suitable for specific applications where other ruthenium complexes may not be as effective .
Properties
Molecular Formula |
C7H8Cl2Ru |
|---|---|
Molecular Weight |
264.1 g/mol |
IUPAC Name |
bicyclo[2.2.1]hepta-2,5-diene;dichlororuthenium |
InChI |
InChI=1S/C7H8.2ClH.Ru/c1-2-7-4-3-6(1)5-7;;;/h1-4,6-7H,5H2;2*1H;/q;;;+2/p-2 |
InChI Key |
SPWWQFJJSFIUHB-UHFFFAOYSA-L |
Canonical SMILES |
C1C2C=CC1C=C2.Cl[Ru]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


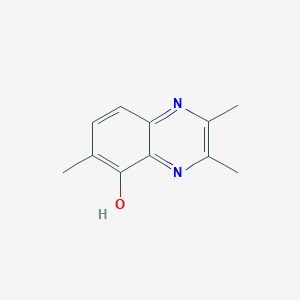
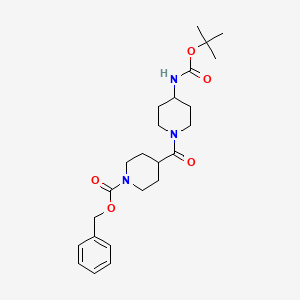
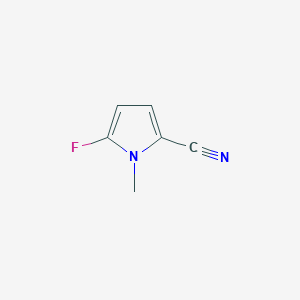
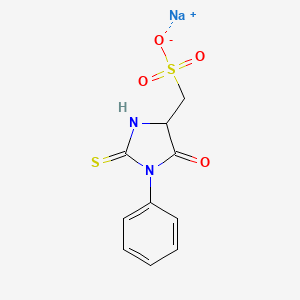
![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13818929.png)
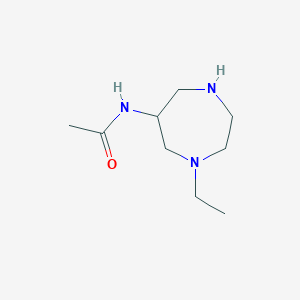
![3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate](/img/structure/B13818941.png)
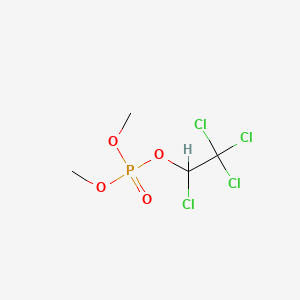
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[6-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B13818954.png)

![Benzothiazole, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13818971.png)
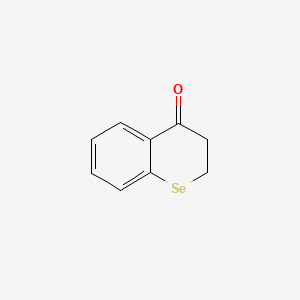
![Acetic acid,2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester](/img/structure/B13818987.png)
